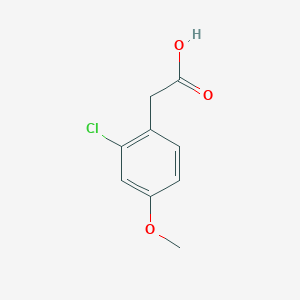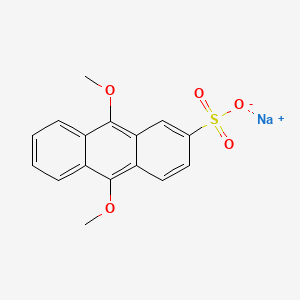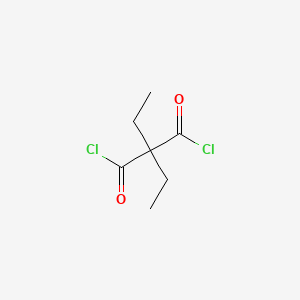
2-氯-4-甲氧基苯乙酸
描述
Chemical Reactions Analysis
Carboxylic acids like 2-Chloro-4-methoxyphenylacetic acid donate hydrogen ions if a base is present to accept them. They react with all bases, both organic (for example, the amines) and inorganic. Their reactions with bases, called “neutralizations”, are accompanied by the evolution of substantial amounts of heat .科学研究应用
新型合成技术
- 合成工艺开发:朱金涛(2011)开发了一种新型的 4-甲氧基苯乙酸合成工艺,总体收率达到 55.4%。该工艺涉及傅-克酰烷反应和沃尔夫-基希纳-黄还原,其特征在于红外、1HNMR 和质谱技术 (朱金涛,2011)。
- 衍生物的合成:戴世刚(2011)研究了使用单因素和正交设计方法合成 2-羧基-4-甲氧基苯乙酸。该工艺涉及磺化、碱熔和甲基化反应,平均总收率为 70.63% (戴世刚,2011)。
分析和检测方法
- 液相色谱应用:J. Morrisey 和 Z. Shihabi(1979)开发了一种使用液相色谱电化学检测法测定尿液中 4-羟基-3-甲氧基苯乙酸(香草扁桃酸)的方法 (J. Morrisey 和 Z. Shihabi,1979)。
- 脑组织中的荧光测定:D. Sharman(1963)开发了一种荧光法来估计脑组织中的 4-羟基-3-甲氧基苯乙酸,证明了它存在于正常动物的尾状核中 (D. Sharman,1963)。
化学过程分析
- 相转移催化研究:王茂玲、P. 维韦卡南德和余明灿(2012)研究了相转移条件下 4-甲氧基苯乙酸丁酯的水解。本研究旨在了解反应体系的动力学行为、机理和活化能 (王茂玲、P. 维韦卡南德和余明灿,2012)。
代谢和生物合成途径
- 植物中的生物合成:H. Kindl(1969)探讨了高级植物中羟基苯乙酸的生物合成和代谢,包括涉及莽草酸途径的途径 (H. Kindl,1969)。
在聚合物科学中的应用
- 聚合物衍生物:J. S. Román 和 A. Gallardo(1992)合成了 4-甲氧基苯乙酸的聚合物衍生物,并研究了其立体化学,重点是其自由基聚合并分析所得聚合物的立体化学构型 (J. S. Román 和 A. Gallardo,1992)。
分析方法开发
- 监测有机反应:R. N. Rao 及其同事(2002)开发了一种高效液相色谱法来监测 4-甲氧基苯乙酸合成中涉及的反应。该方法可用于反应监测和最终产品的质量保证 (R. N. Rao 等,2002)。
从天然来源中分离
- 从红树林来源的真菌中分离:梅荣庆及其同事(2020)从红树林来源的真菌 Eupenicillium sp. HJ002 中分离出一种新的苯酚衍生物,3-氯-5-羟基-4-甲氧基苯乙酸甲酯。这一发现拓展了对红树林生态系统中化学多样性的认识 (梅荣庆等,2020)。
安全和危害
作用机制
Target of Action
Related compounds such as 2-methyl-4-chlorophenoxyacetic acid (mcpa) have been found to interact with oxygenase-encoding genes liketfdA-like, cadA, and r/sdpA . These genes play a crucial role in the microbial degradation of MCPA in soil .
Mode of Action
It’s worth noting that mcpa, a similar compound, is degraded in soil by the action of oxygenase-encoding genes . The copy numbers of these genes increase during MCPA degradation in soil, and MCPA stimulates the transcription of tfdA-like and r/sdpA genes .
Biochemical Pathways
Mcpa degradation in soil is associated with multiple oxygenases . This suggests that 2-Chloro-4-methoxyphenylacetic acid might also influence similar biochemical pathways.
Result of Action
The degradation of mcpa in soil is enhanced by earthworms and initiated by oxygenase-encoding genes . This suggests that 2-Chloro-4-methoxyphenylacetic acid might have similar effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Chloro-4-methoxyphenylacetic acid. For instance, the degradation of MCPA in soil is enhanced by earthworms . This suggests that the presence of certain organisms in the environment might influence the action of 2-Chloro-4-methoxyphenylacetic acid.
生化分析
Biochemical Properties
2-Chloro-4-methoxyphenylacetic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with cytochrome P450 enzymes, which are involved in the oxidative metabolism of many xenobiotics and endogenous compounds . The compound can act as a substrate for these enzymes, leading to its demethylation and subsequent formation of metabolites. Additionally, 2-Chloro-4-methoxyphenylacetic acid can inhibit certain enzymes, affecting metabolic pathways and cellular functions.
Cellular Effects
2-Chloro-4-methoxyphenylacetic acid has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the levels of certain metabolites in cells, such as amino acids and lipids . This modulation can lead to changes in cell proliferation, apoptosis, and other critical cellular functions. The compound’s impact on gene expression can result in altered protein synthesis and cellular responses to external stimuli.
Molecular Mechanism
The molecular mechanism of 2-Chloro-4-methoxyphenylacetic acid involves its interaction with biomolecules at the molecular level. The compound can bind to specific enzymes and proteins, leading to inhibition or activation of their functions. For example, it can inhibit the activity of cytochrome P450 enzymes, resulting in decreased metabolism of certain substrates . Additionally, 2-Chloro-4-methoxyphenylacetic acid can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular processes and metabolic pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chloro-4-methoxyphenylacetic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can degrade over time, leading to the formation of various metabolites . These metabolites can have different biological activities, potentially altering the compound’s overall impact on cells. Long-term exposure to 2-Chloro-4-methoxyphenylacetic acid in in vitro or in vivo studies can result in cumulative effects on cellular function, including changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 2-Chloro-4-methoxyphenylacetic acid vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function and metabolism. At higher doses, it can exhibit toxic or adverse effects, such as enzyme inhibition, oxidative stress, and cellular damage . Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. Understanding the dosage effects is crucial for determining the compound’s safety and efficacy in various applications.
Metabolic Pathways
2-Chloro-4-methoxyphenylacetic acid is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, leading to its oxidative metabolism and the formation of metabolites . These metabolites can further participate in various biochemical reactions, influencing metabolic flux and metabolite levels. The compound’s involvement in metabolic pathways can affect cellular energy production, biosynthesis of macromolecules, and detoxification processes.
Transport and Distribution
The transport and distribution of 2-Chloro-4-methoxyphenylacetic acid within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within cells can influence its biological activity and interactions with biomolecules. Understanding the transport and distribution mechanisms is essential for elucidating the compound’s pharmacokinetics and pharmacodynamics.
Subcellular Localization
2-Chloro-4-methoxyphenylacetic acid exhibits specific subcellular localization, which can affect its activity and function. The compound can be targeted to specific compartments or organelles within the cell, such as the mitochondria, endoplasmic reticulum, or nucleus . This localization is often mediated by targeting signals or post-translational modifications that direct the compound to its site of action. The subcellular localization of 2-Chloro-4-methoxyphenylacetic acid can influence its interactions with enzymes, proteins, and other biomolecules, thereby modulating its biological effects.
属性
IUPAC Name |
2-(2-chloro-4-methoxyphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO3/c1-13-7-3-2-6(4-9(11)12)8(10)5-7/h2-3,5H,4H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KINVBFAPQYQPTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CC(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00400869 | |
| Record name | (2-chloro-4-methoxyphenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00400869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
91367-09-8 | |
| Record name | (2-chloro-4-methoxyphenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00400869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-4-methoxy-phenyl-acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-methoxy-N-[[4-(trifluoromethyl)phenyl]methyl]ethanamine](/img/structure/B1364890.png)
![1-[(5-methylthiophen-2-yl)methyl]piperidine-3-carboxylic Acid](/img/structure/B1364892.png)
![2-[[(4-Methylbenzoyl)amino]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1364895.png)
![2-[(4-Carbamoylphenyl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1364896.png)
![2-[[[2-(2-Bromo-4-methylphenoxy)acetyl]amino]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1364897.png)


![2-{[(4-Methylphenyl)amino]methyl}phenol](/img/structure/B1364916.png)



![2-[(2-{4-[(2-Methylbenzoyl)amino]benzoyl}hydrazino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B1364926.png)
